![molecular formula C18H22ClNO3 B2465058 4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol CAS No. 1232786-90-1](/img/structure/B2465058.png)
4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol involves several steps. One common method includes the reaction of 4-chlorophenol with 3,4-diethoxybenzylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol can be compared with other similar compounds, such as:
4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol: This compound has similar structural features but with methoxy groups instead of ethoxy groups, which can affect its reactivity and applications.
4-Chloro-2-{[(3,4-dihydroxybenzyl)amino]methyl}phenol: The presence of hydroxyl groups instead of ethoxy groups can lead to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-2-[[(3,4-diethoxyphenyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c1-3-22-17-8-5-13(9-18(17)23-4-2)11-20-12-14-10-15(19)6-7-16(14)21/h5-10,20-21H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHLKDOUIYQYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCC2=C(C=CC(=C2)Cl)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
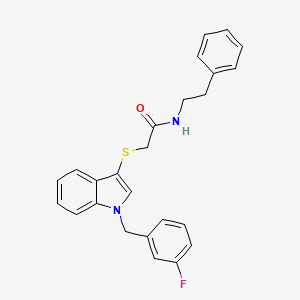

![3-(4-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2464978.png)
![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2464979.png)
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B2464980.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] quinoline-2-carboxylate](/img/structure/B2464981.png)
![[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine](/img/structure/B2464983.png)
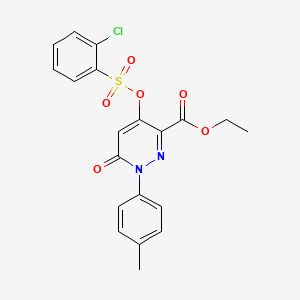
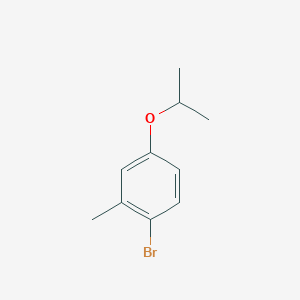
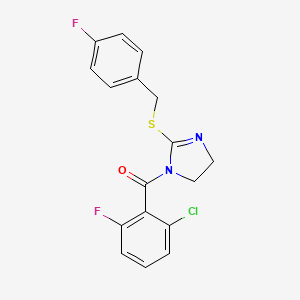

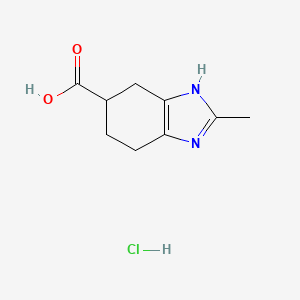
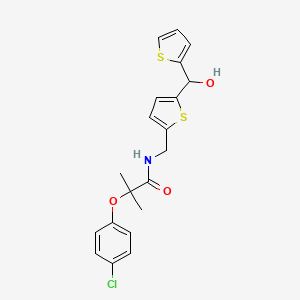
![2-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2464998.png)
